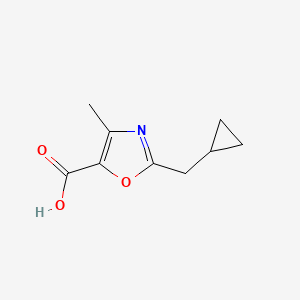

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Description

Chemical Structure and Properties The compound 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (CAS: CID 65711231) has the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.17 g/mol. Key structural features include:

- A 1,3-oxazole core substituted at positions 2 (cyclopropylmethyl), 4 (methyl), and 5 (carboxylic acid).

- SMILES:

CC1=C(OC(=N1)CC2CC2)C(=O)O - InChIKey:

HSKDUEFPFDTNNT-UHFFFAOYSA-N

Key Data

Collision cross-section (CCS) and isotopic ion peaks were reported for this compound :

| Ion Type | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 182.08118 | 140.2 |

| [M+Na]+ | 204.06312 | 152.5 |

| [M-H]- | 180.06662 | 149.1 |

No literature data on synthesis, biological activity, or applications were provided in the evidence, limiting comparative analysis .

Properties

IUPAC Name |

2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKDUEFPFDTNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CC2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467840-47-6 | |

| Record name | 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound has the molecular formula and features a unique oxazole ring structure. Its structural representation can be summarized as follows:

- Molecular Formula : C₉H₁₁NO₃

- SMILES : CC1=C(OC(=N1)CC2CC2)C(=O)O

- InChI : InChI=1S/C9H11NO3/c1-5-8(9(11)12)13-7(10-5)4-6-2-3-6/h6H,2-4H2,1H3,(H,11,12)

Biological Activity Overview

Research on the biological activity of 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is limited. However, insights can be drawn from related compounds and studies that explore similar oxazole derivatives.

Antioxidant Activity

Some derivatives of oxazole compounds have demonstrated antioxidant properties. For instance, certain thiazole derivatives showed moderate antioxidant activity alongside their xanthine oxidase inhibitory capabilities . While specific data on the oxazole derivative is scarce, it is reasonable to hypothesize that similar properties may exist.

Enzyme Inhibition

Xanthine oxidase inhibitors are critical in treating conditions such as gout. The structural characteristics of 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid suggest potential for enzyme inhibition. Compounds with similar structures have been reported to exhibit varying degrees of xanthine oxidase inhibitory activity .

Research Findings and Case Studies

Despite the lack of extensive literature directly focused on this compound, several studies provide context for its potential applications:

- Xanthine Oxidase Inhibition : A study on thiazole derivatives indicated that compounds with similar structural motifs could inhibit xanthine oxidase effectively, with IC50 values ranging from 3.6 to 9.9 μM . This suggests that further investigation into the oxazole derivative may yield comparable results.

- Antioxidant Properties : Research has shown that certain carboxylic acid derivatives possess antioxidant capabilities through free radical scavenging assays . The potential for 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid to exhibit similar properties warrants further exploration.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | IC50 (μM) | Activity Type |

|---|---|---|---|

| 2-(Cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | C₉H₁₁N₁O₂S | 8.1 | Xanthine Oxidase Inhibitor |

| 4-Methylthiazole Derivative | C₉H₁₁N₁O₂S | 15.3 | Antioxidant |

| 4-Methyl-1,3-Oxazole Derivative | C₉H₁₁N₁O₃ | - | Potential Antioxidant |

Comparison with Similar Compounds

2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic Acid

Molecular Formula: C₈H₆F₃NO₃ (MW: 221.13 g/mol) Key Differences:

- Substituents : Replaces the cyclopropylmethyl and methyl groups with a cyclopropyl and trifluoromethyl group.

- Physical Properties :

Comparison Notes:

- The trifluoromethyl group introduces strong electron-withdrawing effects, lowering the pKa compared to the target compound (carboxylic acid pKa typically ~2–3). This enhances acidity and may improve solubility in polar solvents.

4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic Acid

Molecular Formula: C₁₁H₉NO₃ (MW: 203.19 g/mol) Key Differences:

- Substituents : A phenyl group at position 2 instead of cyclopropylmethyl.

- Commercial Availability : Listed in the Kanto Reagents catalog (CAS: 91137-55-2) with pricing for research use .

Comparison Notes:

- The phenyl group increases aromaticity, favoring π-π stacking interactions in biological systems. This could enhance binding to hydrophobic enzyme pockets compared to the cyclopropylmethyl group.

- Higher molecular weight (203.19 vs. 181.17) may reduce metabolic clearance but could also decrease bioavailability.

2-(3-Chloropropyl)-5-methyl-1,3-oxazole-4-carboxylic Acid

Molecular Formula: C₈H₁₀ClNO₃ (MW: 203.62 g/mol) Key Differences:

- Substituents : A chloropropyl chain at position 2 instead of cyclopropylmethyl.

- Reactivity : The chlorine atom enables nucleophilic substitution reactions, offering synthetic versatility .

Comparison Notes:

- Similar molecular weight (203.62 vs. 181.17) but distinct polarity due to the Cl atom.

Methyl 2-Amino-4-methyl-1,3-oxazole-5-carboxylate

Molecular Formula : C₇H₁₀N₂O₃ (MW: 170.17 g/mol)

Key Differences :

- Functional Groups: An amino group at position 2 and a methyl ester at position 5.

- Synthetic Relevance : Used as a precursor for Boc-protected derivatives (e.g., compound 3 in ) .

Comparison Notes:

- The ester group (vs. carboxylic acid) improves cell membrane permeability, making it more suitable for prodrug formulations.

- The amino group allows for further functionalization, a feature absent in the target compound.

Preparation Methods

Starting Materials and Key Reagents

- Cyclopropylmethyl-containing precursors: The cyclopropylmethyl group can be introduced via alkylation or by using cyclopropylmethyl-substituted isocyanides.

- 4-Methyl substituent: Introduced by employing 4-methyl-substituted carboxylic acid or amino acid derivatives.

- Carboxylic acid at position 5: Typically formed by hydrolysis or saponification of ester intermediates.

Synthetic Route Overview

A plausible synthetic route involves:

[3 + 2] Cycloaddition Reaction:

Carboxylic acid bearing the 4-methyl substituent is reacted with cyclopropylmethyl isocyanide in the presence of DMAP and triflate salts in an organic solvent (e.g., dichloromethane) under nitrogen atmosphere at moderate temperature (40 °C). This reaction forms the oxazole ring with substituents at positions 2 and 4.Hydrolysis/Saponification:

The ester intermediate formed during the cycloaddition is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the carboxylic acid at position 5.Purification:

The final acid product is isolated by acidification, extraction, and purification via column chromatography or recrystallization.

Experimental Details and Reaction Conditions

Comparative Table of Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Solvent | Dichloromethane (DCM) | 2 mL per 0.21 mmol substrate |

| Catalyst/Base | DMAP and DMAP-Tf | 1.5 and 1.3 equivalents respectively |

| Temperature | Cycloaddition | 40 °C |

| Reaction Time | Cycloaddition | 3 hours |

| Hydrolysis Conditions | NaOH in MeOH/H2O | Room temperature, 1 hour |

| Yield Range | Overall | 60–85% depending on scale and purity |

| Purification | Column chromatography or recrystallization | Hexane/ethyl acetate mixtures |

Research Findings and Observations

- The use of DMAP and its triflate salt as catalysts/base facilitates efficient cycloaddition to form the oxazole ring with high regioselectivity and yield.

- The reaction is tolerant to aliphatic substituents such as cyclopropylmethyl groups, enabling the synthesis of 2-(cyclopropylmethyl)-4-methyl derivatives.

- Hydrolysis under mild basic conditions cleanly converts esters to carboxylic acids without ring degradation.

- The method is scalable and allows recovery and reuse of DMAP, enhancing sustainability and cost-effectiveness.

- Purification techniques such as reverse-phase preparatory HPLC may be employed to separate regioisomers if formed during synthesis.

Q & A

Q. Advanced Methodological Approach

- Molecular docking : Simulate interactions with cysteine residues in target proteins using AutoDock Vina .

- Hammett substituent constants : Quantify electronic effects of the methyl and cyclopropyl groups on oxazole ring electrophilicity .

- MD simulations : Analyze solvation effects in aqueous buffers to predict stability under physiological conditions .

What strategies enable efficient synthesis of derivatives for structure-activity relationship (SAR) studies?

Basic Research Question

- Esterification : Protect the carboxylic acid group with ethyl or tert-butyl esters to enhance solubility for functionalization .

- Cross-coupling : Introduce aryl/heteroaryl groups at the 4-methyl position via Suzuki-Miyaura reactions .

- Cyclopropane modifications : Replace cyclopropylmethyl with spirocyclic or fluorinated analogs to probe steric effects .

How can researchers validate the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24 hours, then analyze via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions (e.g., –20°C for long-term stability) .

What analytical techniques resolve challenges in quantifying trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.